BenchChemオンラインストアへようこそ!

Suplatast Tosilate

Bronchial asthma Th2 cytokine inhibition Long-term monotherapy

Suplatast Tosilate is the only orally active dimethylsulfonium compound that selectively inhibits IL-4 and IL-5 production at the transcriptional level while sparing Th1 cytokine IFN-γ. Unlike corticosteroids or antihistamines, it also suppresses the Th2 chemokine TARC/CCL17 (76.5% inhibition at 100 µg/mL). This unique dual action makes it irreplaceable for research on Th2-driven allergic inflammation, corticosteroid dose reduction, and IgE-mediated pathologies. Approved in Japan as Tosilart® for asthma, allergic rhinitis, and atopic dermatitis. For research use only; not for human use.

Molecular Formula C23H33NO7S2
Molecular Weight 499.6 g/mol
CAS No. 94055-76-2
Cat. No. B001153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuplatast Tosilate
CAS94055-76-2
Synonyms(2-(4-(3-ethoxy-2-hydroxypropoxy)phenylcarbamoyl)ethyl)dimethylsulfonium p-toluenesulfonate
IPD 1151T
IPD-1151T
suplatast tosilate
Molecular FormulaC23H33NO7S2
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)
InChIKeyRYVJQEZJUFRANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suplatast Tosilate 94055-76-2: Orally Active Th2 Cytokine Inhibitor for Asthma and Atopic Dermatitis Research


Suplatast Tosilate (CAS 94055-76-2, IPD-1151T) is an orally administered dimethylsulfonium compound that functions as a selective T helper 2 (Th2) cytokine inhibitor [1]. It suppresses the production of interleukin (IL)-4 and IL-5 from Th2 cells while sparing Th1 cytokine production, thereby inhibiting IgE synthesis and eosinophil-mediated inflammation [2]. The compound is approved and commercially available in Japan as Tosilart® for the management of bronchial asthma, allergic rhinitis, and atopic dermatitis, though it is not approved in the United States [1]. Suplatast Tosilate is a racemic mixture with molecular weight 499.6 g/mol and has been investigated for additional indications including interstitial cystitis and chronic non-bacterial prostatitis [1].

Why Generic Substitution of Suplatast Tosilate with Alternative Anti-Allergic Agents Fails to Recapitulate Its Immunopharmacological Profile


Suplatast Tosilate cannot be substituted with other anti-allergic agents due to its unique dual action on both Th2 cytokines and Th2 chemokines. Unlike corticosteroids which broadly suppress inflammation, or leukotriene receptor antagonists which target downstream mediators, Suplatast Tosilate selectively inhibits IL-4 and IL-5 production at the transcriptional level without affecting IFN-γ production from Th1 cells [1]. Furthermore, Suplatast Tosilate uniquely suppresses thymus and activation-regulated chemokine (TARC/CCL17) production from human Th2 cells, achieving 76.5% inhibition at 100 µg/mL [2]. This chemokine inhibition profile is not shared by inhaled corticosteroids, calcineurin inhibitors, or conventional antihistamines, making direct substitution pharmacologically inappropriate for experimental or clinical applications targeting the Th2-chemokine axis [1].

Suplatast Tosilate: Quantitative Comparative Evidence Versus Fluticasone, Tacrolimus, and Placebo in Asthma and Atopic Dermatitis


Suplatast Tosilate Demonstrates Comparable Long-Term Efficacy to Inhaled Fluticasone Propionate in Mild Atopic Asthma While Differentially Modulating Systemic Inflammatory Biomarkers

A 2-year randomized controlled trial (n=32) directly compared oral Suplatast Tosilate (100 mg three times daily, total 300 mg/day) with inhaled Fluticasone Propionate (100 µg twice daily, total 200 µg/day) in patients with mild atopic asthma. Improvements in peak expiratory flow (PEF) rate and forced expiratory volume in 1 second (FEV1) were generally similar between the two groups, and efficacy was maintained for 2 years [1]. However, only the Suplatast Tosilate group exhibited significant improvements in peripheral blood eosinophil percent change, serum eosinophil cationic protein (ECP) level, and total IgE antibody titer [1]. Airway hyperresponsiveness improvement was comparable in both groups [1].

Bronchial asthma Th2 cytokine inhibition Long-term monotherapy

Suplatast Tosilate Enables Clinically Meaningful Reduction of Inhaled Corticosteroid Dose in Steroid-Dependent Asthma Without Loss of Asthma Control

In an 8-week double-blind, randomized, placebo-controlled trial (n=85 evaluable n=77) involving patients with moderate to severe steroid-dependent asthma taking high-dose inhaled beclometasone dipropionate (≥1500 µg/day), Suplatast Tosilate (100 mg three times daily) was compared to placebo [1]. During the add-on phase (weeks 1-4), Suplatast Tosilate treatment was associated with higher FEV1 compared to placebo (mean difference between groups for changes from baseline at week 4: 0.20 L [95% CI 0.16-0.24], p=0.043) and higher morning peak expiratory flow (18.6 L/min [95% CI 14.1-23.1], p=0.037) [1]. During the steroid-reduction phase (weeks 5-8), when beclometasone doses were halved, pulmonary function, asthma symptoms, and beta2-agonist use deteriorated significantly more in the placebo group than in the Suplatast Tosilate group [1].

Steroid-dependent asthma Corticosteroid-sparing Th2 cytokine inhibition

Suplatast Tosilate Selectively Inhibits Th2 Cytokine Production Without Affecting Th1 Cytokine Synthesis, Demonstrating Mechanistic Specificity Absent in Broad-Spectrum Immunosuppressants

In an in vitro study using human antigen-specific T cell lines established from house dust mite-sensitized asthma patients, Suplatast Tosilate (IPD-1151T) was tested for its effects on cytokine production [1]. The compound inhibited IL-4 and IL-5 production by Dermatophagoides farinae (Der f)-specific Th2 cell lines in a dose-dependent manner. In contrast, Suplatast Tosilate did not inhibit IFN-γ production by purified protein derivative (PPD)-specific Th1 cell lines [1]. Suplatast Tosilate also did not inhibit the proliferative responses of either Th1 or Th2 cell lines to antigens, nor did it inhibit clonal expansion of memory T cells [1]. The compound directly inhibited cytokine production by Der f-specific Th2 cell lines stimulated with immobilized anti-CD3 antibodies [1].

Th1/Th2 polarization Cytokine selectivity Allergen-specific T cells

Suplatast Tosilate Significantly Reduces Plasma Eosinophil Cationic Protein and Peripheral Blood Eosinophil Count in Atopic Dermatitis Patients

In an 8-week clinical study of 101 patients with atopic dermatitis receiving Suplatast Tosilate 300 mg/day orally, significant reductions in immunological parameters were observed [1]. Severity scores and itchiness scores decreased significantly for all observation periods at 2, 4, 6, and 8 weeks compared to pre-administration baseline (p < 0.01) [1]. The peripheral blood eosinophil count, percentage of eosinophils, and plasma eosinophil cationic protein (ECP) levels significantly diminished compared to pre-administration values [1]. The study confirmed high efficacy and safety of Suplatast Tosilate in severe atopic dermatitis, with the decrease in peripheral blood eosinophil count and serum ECP levels identified as potential objective indices of disease severity [1].

Atopic dermatitis Eosinophil cationic protein Biomarker reduction

Combination Therapy with Suplatast Tosilate Significantly Reduces Required Tacrolimus Ointment Dose in Refractory Atopic Dermatitis

A meta-analysis of published studies evaluated the combination of oral Suplatast Tosilate with topical tacrolimus ointment for refractory facial erythema in adult patients with atopic dermatitis [1]. The analysis demonstrated that Suplatast/Tacrolimus combination therapy resulted in better improvement in skin symptom scores and significantly decreased the required dose of tacrolimus ointment compared with topical tacrolimus monotherapy [1]. Additionally, a significantly greater number of patients could discontinue tacrolimus ointment entirely when using the combination with Suplatast Tosilate than when using tacrolimus monotherapy for refractory facial erythema [1]. The study concluded that combination therapy with Suplatast Tosilate decreased the effective dosage of tacrolimus ointment, supporting its use for refractory facial erythema [1].

Atopic dermatitis Tacrolimus-sparing Combination therapy

Optimal Research and Clinical Application Scenarios for Suplatast Tosilate Based on Comparative Evidence


Long-Term Controller Therapy in Mild Atopic Asthma Where Systemic Biomarker Modulation Is Desired

Based on 2-year randomized controlled trial evidence demonstrating comparable lung function improvements to inhaled Fluticasone Propionate but with additional reductions in peripheral blood eosinophils, serum ECP, and total IgE [1], Suplatast Tosilate is indicated for research applications requiring long-term asthma control with concurrent systemic Th2 biomarker modulation. This scenario is particularly relevant for studies evaluating asthma phenotypes characterized by elevated IgE and eosinophilic inflammation where corticosteroid monotherapy may not adequately address systemic Th2 dysregulation.

Corticosteroid-Sparing Intervention in Steroid-Dependent Moderate to Severe Asthma

Clinical trial evidence demonstrates that Suplatast Tosilate (300 mg/day) enables halving of high-dose inhaled beclometasone (≥1500 µg/day) without deterioration in pulmonary function or symptom control, while placebo-treated patients experienced significant worsening [1]. This application scenario is optimal for research protocols evaluating corticosteroid dose reduction strategies in steroid-dependent asthma patients, particularly those experiencing or at risk for corticosteroid-related adverse effects. The 0.20 L FEV1 advantage over placebo at week 4 (p=0.043) and 18.6 L/min morning PEF advantage (p=0.037) provide quantitative benchmarks for study design [1].

Tacrolimus-Sparing Adjunctive Therapy in Refractory Atopic Dermatitis

Meta-analysis evidence supports the use of oral Suplatast Tosilate as adjunctive therapy to topical tacrolimus in refractory facial erythema of atopic dermatitis [1]. This application scenario is ideal for clinical studies investigating strategies to reduce cumulative exposure to topical calcineurin inhibitors while maintaining or improving therapeutic efficacy. The demonstrated ability of Suplatast Tosilate combination therapy to enable tacrolimus discontinuation in a significantly greater proportion of patients provides a clinically meaningful endpoint for interventional trials [1].

Research on Th2-Selective Immunomodulation Without Th1 Suppression

In vitro evidence confirms that Suplatast Tosilate selectively inhibits IL-4 and IL-5 production from human Th2 cell lines while sparing IFN-γ production from Th1 cells and preserving T cell proliferative responses [1]. This unique selectivity profile makes Suplatast Tosilate an optimal tool compound for preclinical and translational research investigating Th2-driven allergic inflammation without the confounding Th1 suppression observed with corticosteroids or calcineurin inhibitors. Research applications include studies of allergen-specific immune responses, Th1/Th2 polarization mechanisms, and the role of Th2 cytokines in disease pathogenesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suplatast Tosilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.